molecular formula C11H6FNO6 B15167092 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- CAS No. 643017-36-1

2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo-

Cat. No.: B15167092
CAS No.: 643017-36-1
M. Wt: 267.17 g/mol
InChI Key: HOAFLKFICIUONC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- is a synthetic organic compound belonging to the benzopyran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenols with β-ketoesters under acidic or basic conditions, followed by nitration and fluorination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Properties

CAS No.

643017-36-1

Molecular Formula

C11H6FNO6

Molecular Weight

267.17 g/mol

IUPAC Name

7-fluoro-4-methyl-6-nitro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H6FNO6/c1-4-5-2-7(13(17)18)6(12)3-8(5)19-11(16)9(4)10(14)15/h2-3H,1H3,(H,14,15)

InChI Key

HOAFLKFICIUONC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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